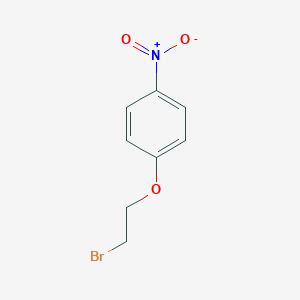

1-(2-Bromoethoxy)-4-nitrobenzene

描述

Nomenclature and Chemical Classification

The precise identification and classification of a chemical compound are foundational to scientific communication. The following sections detail the systematic naming, common synonyms, and the chemical family of 1-(2-bromoethoxy)-4-nitrobenzene.

Systematic IUPAC Naming

According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . fishersci.ca This name unambiguously describes the molecular structure: a benzene (B151609) ring substituted at position 4 with a nitro group (-NO₂) and at position 1 with a 2-bromoethoxy group (-OCH₂CH₂Br).

Common Synonyms and Abbreviations

In scientific literature and commercial catalogs, this compound is known by several other names. These synonyms are often based on alternative naming conventions or historical usage.

| Synonym | Reference |

| 2-Bromoethyl 4-nitrophenyl ether | fishersci.ca |

| 2-(4-Nitrophenoxy)ethyl bromide | synquestlabs.com |

| beta-Bromo-4-nitrophenetole | fishersci.ca |

| p-(2-Bromoethoxy)nitrobenzene | |

| 1-Bromo-2-(4-nitrophenoxy)ethane | |

| 4-(2-Bromoethoxy)nitrobenzene | fishersci.ca |

Chemical Family and Related Nitroaromatic Compounds

This compound belongs to the family of nitroaromatic compounds . wikipedia.org This class of substances is characterized by the presence of at least one nitro group attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.

Structurally, it is a derivative of nitrobenzene (B124822) , the simplest nitroaromatic compound. wikipedia.org It can also be classified as a halocarbon (due to the bromine atom) and an ether (due to the ether linkage). Other related nitroaromatic compounds include dinitrobenzenes, nitrotoluenes, and nitrophenols, which are widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. wikipedia.orgchemicalbook.com

| Identifier | Value |

| CAS Number | 13288-06-7 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| InChI Key | YQWCBDNNEZHPMA-UHFFFAOYSA-N |

Significance and Research Context

The utility of this compound in research stems from its bifunctional nature, possessing two distinct reactive sites that can be manipulated in chemical synthesis.

Role as a Synthetic Intermediate in Organic Synthesis

This compound is a valuable building block in organic chemistry, often employed in the construction of more complex molecular architectures for the pharmaceutical and materials science sectors. tradeindia.com Its synthesis is commonly achieved through the reaction of 4-nitrophenol (B140041) with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. chemicalbook.com

The two primary points of reactivity are:

The bromoethyl group: The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the attachment of various functional groups, such as azides, amines, or larger molecular fragments.

The nitro group: The nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group in many biologically active molecules and a precursor for forming diazonium salts, enabling a wide range of further chemical transformations on the aromatic ring.

A notable example of its application is in the multi-step synthesis of novel caged calcium compounds. acs.org In this process, the bromoethoxy moiety of a related nitrobromobenzene derivative is used to introduce an ethylene (B1197577) glycol tetraacetic acid (EGTA) unit, a well-known calcium chelator. acs.org

Emerging Relevance in Specialized Chemical Fields

The application of this compound and its derivatives extends into specialized fields that leverage the unique photophysical properties of the nitroaromatic system. For instance, its role as a precursor in the synthesis of photosensitive molecules, or "caged compounds," highlights its importance in chemical biology and neuroscience. acs.org

Caged compounds are molecules that are biologically inactive until they are "uncaged" by a pulse of light, which cleaves a photolabile protecting group. The 4-nitrophenyl group, derived from intermediates like this compound, can serve as part of such a photolabile group. Research has focused on developing new caged calcium compounds with high two-photon absorption (TPA) properties. acs.org These advanced molecules allow for the precise, spatially-controlled release of calcium ions within living cells and tissues using near-infrared light, enabling detailed studies of calcium signaling pathways in vivo. acs.org The synthesis of these complex probes demonstrates the critical role of this compound as a starting material for creating sophisticated tools for modern biological research. acs.org

Contribution to the Advancement of Chemical Methodologies

The utility of this compound extends to its role in the development and refinement of synthetic methodologies, particularly in the construction of specialized molecular architectures. Its distinct reactive sites—the bromo group for nucleophilic substitution and the nitro group for reduction and further derivatization—allow it to be a key component in multi-step synthetic strategies.

One notable application is in the synthesis of macrocyclic compounds, such as aza-macrocycles. Research has demonstrated its use as a precursor for creating ditopic arms, which are then cyclized with diamines. In a specific methodology, this compound is first reacted with a primary amine, such as methylamine, in acetonitrile (B52724). This initial step displaces the bromide to form a secondary amine intermediate, N-methyl-2-(4-nitrophenoxy)ethanamine. Following this, the nitro group of this intermediate is reduced to an amine using a reducing agent like hydrazine hydrate with a palladium on carbon (Pd/C) catalyst. This creates a new diamine, N¹-(2-aminoethyl)-4-methoxy-N¹-methylbenzene-1,4-diamine, which is a crucial building block for the final macrocyclization step. This strategic, multi-step use of this compound showcases its contribution to the methodological synthesis of complex cyclic structures.

Furthermore, this compound serves as a foundational reagent in creating derivatives for various research applications. For instance, it is used in the synthesis of compounds intended for biological evaluation. In one study, it was reacted with ursolic acid in the presence of potassium carbonate in a solution of N,N-dimethyl-formamide. This reaction yielded a complex derivative, demonstrating its utility in modifying natural products to explore new therapeutic agents. While the primary goal of such research is often the final product, the underlying synthetic transformations contribute to the broader toolkit of chemical methodologies available to researchers.

The compound's application in polymer chemistry has also been noted, where its stability and reactivity are advantageous. It can be used to introduce the 4-nitrophenoxyethyl group into polymer structures, which can then be modified further, for example, by reducing the nitro group to an amine. This allows for the synthesis of functionalized polymers with specific properties or for the attachment of other molecules, contributing to methodologies in materials science.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 13288-06-7 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 62-65 °C |

| Boiling Point | 170 °C at 0.5 mmHg |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCBDNNEZHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927853 | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-06-7 | |

| Record name | 13288-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Bromo-4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The most conventional methods for synthesizing 1-(2-Bromoethoxy)-4-nitrobenzene involve the reaction of a phenoxide with a haloalkane. These routes are well-documented and offer reliable, high-yield production of the target compound.

The primary and most direct synthesis of this compound involves the reaction between 4-Nitrophenol (B140041) and 1,2-Dibromoethane (B42909). In this SN2 reaction, the phenoxide ion, generated from 4-nitrophenol, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. wikipedia.org This displaces a bromide ion and forms the desired ether linkage. One specific method involves heating the reactants in N,N-dimethyl-formamide (DMF) at 80°C, which results in a yield of 81% after purification. numberanalytics.com

Potassium carbonate (K₂CO₃) is a crucial reagent in this synthesis, acting as a base to deprotonate the 4-nitrophenol. The acidity of the phenolic proton is increased by the electron-withdrawing nitro group, facilitating its removal by a moderately strong base like K₂CO₃. This in-situ generation of the nucleophilic 4-nitrophenoxide ion is a key step. orientjchem.org The reaction can be carried out in a suitable polar aprotic solvent, such as acetone (B3395972) or DMF, which effectively solvates the cation and allows the reaction to proceed efficiently. numberanalytics.combenthamscience.com One protocol specifies refluxing the sodium salt of p-nitrophenol with dibromoethane and potassium carbonate in dry acetone overnight to achieve a nearly quantitative yield. benthamscience.com

Table 1: Comparison of Established Synthetic Conditions

| Parameter | Method 1 | Method 2 |

| Precursors | 4-Nitrophenol, 1,2-Dibromoethane | Sodium salt of p-nitrophenol, 1,2-Dibromoethane |

| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-dimethyl-formamide (DMF) | Dry Acetone |

| Temperature | 80°C | Reflux |

| Yield | 81% | Almost Quantitative |

| Reference | numberanalytics.com | benthamscience.com |

The Williamson ether synthesis is broadly applicable to a wide range of substituted phenols. The reactivity of the phenol (B47542) is significantly influenced by the electronic nature of its substituents. Phenols with electron-withdrawing groups, such as the nitro group in 4-nitrophenol, are more acidic. orientjchem.org This increased acidity facilitates the formation of the phenoxide ion, which is a prerequisite for the nucleophilic attack. Consequently, electron-withdrawing groups generally favor the etherification reaction. orientjchem.org This principle makes 4-nitrophenol an excellent precursor for this synthesis, as the nitro group activates the molecule for deprotonation and subsequent reaction.

Advanced Synthetic Strategies

To improve reaction efficiency, reduce reaction times, and enhance the "green" profile of the synthesis, more advanced strategies have been developed for ether synthesis, which can be applied to the production of this compound.

Modern variations of the Williamson ether synthesis employ catalysts to enhance reaction rates and yields under milder conditions.

Phase Transfer Catalysis (PTC): This technique is highly effective for reactions involving reactants in separate immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous to the organic phase, thereby accelerating the reaction. numberanalytics.com This approach avoids the need for strictly anhydrous solvents and can lead to higher yields.

Copper-Catalyzed Synthesis: Copper-catalyzed methods, modern extensions of the Ullmann condensation, are effective for forming ether bonds, particularly for creating diaryl ethers. nih.gov While typically used for coupling phenols with aryl halides, copper catalysis can also be applied to the synthesis of alkyl aryl ethers. These methods can tolerate a wider variety of functional groups and may proceed under milder conditions than the traditional uncatalyzed reaction. nih.govnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time and improved yields. benthamscience.comtsijournals.com

In the context of related syntheses, such as the formation of 3-nitroindoles, microwave heating provided significantly better yields compared to conventional oil bath heating. mdpi.com For example, one reaction yielded 81% of the product under microwave irradiation, a substantial improvement over conventional methods. mdpi.com Applying this technology to the synthesis of this compound could similarly offer benefits such as shorter reaction times (minutes instead of hours) and higher efficiency, aligning with the principles of green chemistry. benthamscience.comtsijournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Methods (for related compounds)

| Method | Heating | Reaction Time | Yield | Reference |

| Nitroindole Synthesis | Conventional (Oil Bath) | - | Lower | mdpi.com |

| Nitroindole Synthesis | Microwave (μW) | 90 minutes | 81% | mdpi.com |

| Ether Synthesis | Conventional (Reflux) | Several hours | - | researchgate.net |

| Ether Synthesis | Microwave & Ultrasound | Shorter times | - | researchgate.net |

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Time)

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters such as temperature, solvent, and reaction duration.

Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. A common temperature used is 80°C. chemicalbook.com This temperature provides sufficient energy to overcome the activation energy barrier for the nucleophilic substitution reaction without promoting significant side reactions or decomposition of the reactants and product.

Solvent: The choice of solvent is critical for the success of this synthesis. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is frequently employed. chemicalbook.com DMF is effective at solvating the potassium carbonate base and the phenoxide intermediate, thereby increasing the nucleophilicity of the phenoxide and facilitating the reaction. Another solvent that has been used is dry acetone, particularly when using the sodium salt of p-nitrophenol. prepchem.com

Time: The reaction time is monitored to ensure the complete consumption of the starting material, 4-nitrophenol. This is often followed by techniques like Thin Layer Chromatography (TLC). chemicalbook.com In one documented procedure, the reaction was refluxed overnight to ensure completion. prepchem.com The reaction time can vary depending on the specific conditions, but a duration sufficient to achieve a high yield of the desired product is crucial. For instance, a reaction time of 140.45 minutes was found to be optimal in a related nitrobenzene (B124822) synthesis optimization study. researchgate.netkoreascience.krmrs-k.or.kr

The following table summarizes a set of optimized reaction conditions for the synthesis of this compound:

| Parameter | Value | Reference |

| Reactant 1 | 4-Nitrophenol | chemicalbook.com |

| Reactant 2 | 1,2-Dibromoethane | chemicalbook.com |

| Base | Potassium Carbonate (K2CO3) | chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | chemicalbook.com |

| Temperature | 80°C | chemicalbook.com |

| Yield | 81% | chemicalbook.com |

Reaction Mechanisms

The synthesis of this compound proceeds through a well-established nucleophilic substitution mechanism. The specific roles of the functional groups present in the reactants significantly influence the reaction pathway and its efficiency.

Mechanistic Elucidation of Ether Formation

The formation of the ether linkage in this compound occurs via a Williamson ether synthesis, which is a classic example of an SN2 reaction. The key steps are as follows:

Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of 4-nitrophenol by a base, typically potassium carbonate (K2CO3). chemicalbook.com This acid-base reaction generates the 4-nitrophenoxide ion. The phenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom.

Nucleophilic Attack: The generated 4-nitrophenoxide ion then acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane. This is a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom bonded to a bromine atom is electrophilic due to the electron-withdrawing nature of the bromine atom.

Displacement of Leaving Group: As the nucleophilic attack occurs, the bromide ion is displaced as a leaving group, resulting in the formation of the ether bond and the product, this compound.

Role of the Nitro Group in Reaction Pathways

The nitro group (-NO2) plays a crucial role in the synthesis of this compound, primarily through its strong electron-withdrawing nature. nih.govnih.gov This influence is exerted through both inductive and resonance effects. nih.gov

Increased Acidity of Phenol: The electron-withdrawing nitro group at the para position of the phenol ring significantly increases the acidity of the hydroxyl proton. It stabilizes the resulting phenoxide ion by delocalizing the negative charge through resonance. This makes the deprotonation step by the base more favorable, leading to a higher concentration of the nucleophilic phenoxide ion at equilibrium.

Activation of the Aromatic Ring: While the nitro group is deactivating for electrophilic aromatic substitution, it activates the aromatic ring towards nucleophilic aromatic substitution. nih.gov However, in the Williamson ether synthesis of this compound, the reaction occurs at the ethoxy side chain and not on the aromatic ring itself. The primary role of the nitro group here is to enhance the nucleophilicity of the phenoxide.

The electron-withdrawing properties of the nitro group are fundamental to the success of many organic syntheses, making nitro compounds important intermediates. nih.govsci-hub.seresearchgate.net

Bromine's Influence on Reactivity and Selectivity

The bromine atom in 1,2-dibromoethane is instrumental in the reaction, serving as a good leaving group. nih.gov The high reactivity of organobromides makes them excellent substrates for substitution reactions. nih.gov

Leaving Group Ability: The carbon-bromine bond is polarized, with the carbon atom being partially positive and thus susceptible to nucleophilic attack. Bromide is a stable anion and therefore a good leaving group, which facilitates the SN2 reaction.

Selectivity: The use of 1,2-dibromoethane allows for the introduction of the 2-bromoethoxy group. The reaction is generally selective for monosubstitution at one of the bromine atoms under controlled conditions. While a second substitution to form a bis-ether is possible, using an excess of 1,2-dibromoethane and controlling the reaction time helps to favor the desired mono-alkylation product. The reactivity of the radical anion of 1-bromo-4-nitrobenzene (B128438) has been studied, showing that the solvent can influence its reactivity. nih.gov In some synthetic strategies involving substituted nitrobenzenes, the bromine atom can be a precursor for further modifications, such as in Suzuki-Miyaura coupling reactions. acs.orgorgsyn.org

Reactivity and Transformational Chemistry

Substitution Reactions

The chemical structure of 1-(2-Bromoethoxy)-4-nitrobenzene allows for two primary modes of substitution: nucleophilic aromatic substitution on the nitrobenzene (B124822) ring and nucleophilic substitution at the bromoethoxy side chain.

Nucleophilic Aromatic Substitution Variants

The nitro group in the para position of the benzene (B151609) ring strongly activates the ring towards nucleophilic aromatic substitution (SNA r). stackexchange.comlibretexts.orglibretexts.org This is due to the electron-withdrawing nature of the nitro group, which delocalizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby stabilizing it. stackexchange.comlibretexts.orglibretexts.orgyoutube.com The presence of the nitro group makes the aromatic ring susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The general mechanism for SNA r involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. stackexchange.comlibretexts.org In the case of this compound, the ethoxy group would be the leaving group if the substitution occurs at the carbon to which it is attached. However, it is important to note that the bromo group on the side chain offers a more facile site for nucleophilic attack under many conditions.

Reactions Involving the Bromoethoxy Moiety

The bromoethoxy side chain provides a primary alkyl bromide, which is a good substrate for classical SN2 reactions. This allows for the introduction of a wide variety of nucleophiles by displacing the bromide ion. For instance, reactions with amines, thiols, and alkoxides can be readily achieved at this position.

Reduction Reactions

The nitro group of this compound is a key functional group that can be readily reduced to an amino group, providing a gateway to a wide range of further chemical transformations.

Reduction of the Nitro Group to Amino Functionality

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed for this purpose. Common methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgcommonorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective reagents for this conversion. wikipedia.org These methods are generally chemoselective for the nitro group, leaving other functional groups, such as the bromoethoxy side chain, intact under appropriate conditions.

Another powerful system for the reduction of nitroarenes is the combination of sodium borohydride (B1222165) with a transition metal salt like nickel(II) chloride. asianpubs.org This system has been shown to be rapid and efficient for the reduction of a variety of nitroarenes to their corresponding amines in aqueous acetonitrile (B52724) at room temperature. asianpubs.org The reaction is believed to proceed through the formation of a nickel boride species which catalyzes the reduction. asianpubs.org

Catalytic Hydrogenation Procedures

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its clean nature and high efficiency. wikipedia.orgcommonorganicchemistry.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.com However, a significant consideration when using Pd/C is its potential to also catalyze the hydrogenolysis of carbon-halogen bonds. In the case of this compound, this could lead to the undesired removal of the bromine atom.

To circumvent this issue, Raney nickel is often used as an alternative catalyst. wikipedia.orgcommonorganicchemistry.com Raney nickel is generally less prone to causing dehalogenation of aryl halides, making it a more suitable choice for the selective reduction of the nitro group in halogenated nitroaromatics. commonorganicchemistry.com

Coupling Reactions

This compound can participate in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the aromatic ring and the bromoethoxy side chain offers different possibilities for coupling.

While the bromoethoxy group is not a typical substrate for palladium-catalyzed cross-coupling reactions that target aryl halides, the aromatic ring itself, if modified to contain a halide, can undergo such reactions. For example, related compounds like 1-bromo-4-nitrobenzene (B128438) readily participate in Suzuki coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds. researchgate.netchegg.com Similarly, Heck coupling reactions with alkenes are also feasible. researchgate.net

The amino group, formed from the reduction of the nitro group, can be converted to a diazonium salt. These salts are versatile intermediates that can undergo various reactions, including Sandmeyer reactions to introduce a range of substituents, and coupling reactions with activated aromatic compounds to form azo dyes. libretexts.org

Functional Group Interconversions

The bromoethoxy and nitro functionalities of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The bromoethoxy group provides a reactive handle for nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be displaced by various nucleophiles to introduce new functional groups. vanderbilt.edu For instance, reaction with alkoxides would lead to the formation of different ether linkages. Similarly, reaction with other nucleophiles can introduce a range of functionalities at the terminus of the ethoxy chain.

While specific examples for this compound are not abundant, the general principles of nucleophilic substitution on alkyl bromides are well-established. ub.eduyoutube.com The synthesis of this compound itself often involves the reaction of 4-nitrophenol (B140041) with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. chemicalbook.com This Williamson ether synthesis highlights the reactivity of the involved functional groups and suggests that the reverse reaction, cleavage of the ether, or substitution of the bromide is feasible under appropriate conditions.

The nitro group is one of the most versatile functional groups in aromatic chemistry, serving as a precursor to a multitude of other functionalities. sci-hub.senumberanalytics.com Its strong electron-withdrawing nature also activates the aromatic ring for nucleophilic aromatic substitution. surendranatheveningcollege.comnih.gov

A primary transformation of the nitro group is its reduction to an amino group. surendranatheveningcollege.com This can be achieved using various reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation (e.g., H₂/Pd-C). surendranatheveningcollege.comslideshare.net The resulting aniline (B41778) derivative, 4-(2-bromoethoxy)aniline, opens up a vast landscape of further chemical modifications, including diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents.

Selective reduction of one nitro group in the presence of another is also possible using reagents like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide. surendranatheveningcollege.com Furthermore, under certain conditions, the nitro group can be displaced by nucleophiles. nih.gov

Table 3: Common Transformations of the Aromatic Nitro Group

| Starting Material | Reagent(s) | Product Functional Group | Reference |

| Aromatic Nitro Compound | Sn/HCl or Fe/HCl | Amino | surendranatheveningcollege.com |

| Aromatic Nitro Compound | H₂ / Pd-C | Amino | rsc.org |

| Aromatic Nitro Compound | LiAlH₄ | Azo | surendranatheveningcollege.com |

| Dinitroaromatic Compound | NaSH or (NH₄)₂S | Selective reduction to one Amino group | surendranatheveningcollege.com |

This table outlines general derivatizations of the nitro group applicable to this compound.

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides a detailed fingerprint of the molecular structure of 1-(2-Bromoethoxy)-4-nitrobenzene. These experimental methods, supported by computational Normal Coordinate Analysis, allow for precise assignment of the molecule's vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound reveals key vibrational modes characteristic of its functional groups. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominently observed. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. For instance, in similar nitrobenzene (B124822) compounds, these bands are found around 1523 cm⁻¹ (asymmetric) and 1343 cm⁻¹ (symmetric). researchgate.net The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. scirp.org Specifically, bands at 3090 and 3065 cm⁻¹ can be assigned to these modes. scirp.org

The presence of the ether linkage (C-O-C) is confirmed by its characteristic stretching vibrations. The asymmetric C-O-C stretching is typically observed at a higher wavenumber than the symmetric stretch. In a related molecule, these have been assigned at 1144 cm⁻¹ (asymmetric) and 1063 cm⁻¹ (symmetric) in the IR spectrum. esisresearch.org The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ethoxy chain are expected in the 2850-3000 cm⁻¹ range. libretexts.org Furthermore, CH₂ bending vibrations, such as wagging, twisting, and rocking modes, are also identifiable. The CH₂ wagging mode has been observed at 1282 cm⁻¹ in a similar compound. esisresearch.org

Table 1: Selected FTIR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| Asymmetric NO₂ Stretch | ~1523 | researchgate.net |

| Symmetric NO₂ Stretch | ~1343 | researchgate.net |

| Aromatic C-H Stretch | 3090, 3065 | scirp.org |

| Asymmetric C-O-C Stretch | ~1144 | esisresearch.org |

| Symmetric C-O-C Stretch | ~1063 | esisresearch.org |

| CH₂ Wagging | ~1282 | esisresearch.org |

FT-Raman Spectroscopy Investigations

Complementing the FTIR data, the FT-Raman spectrum provides information on non-polar bonds and symmetric vibrations. The C-H stretching vibrations of the benzene (B151609) ring, which are strong in Raman scattering, are typically observed around 3087 cm⁻¹. scirp.org The nitro group vibrations are also present in the Raman spectrum.

The C-O-C stretching vibrations also appear in the Raman spectrum, with the asymmetric and symmetric stretches observed at wavenumbers similar to those in the IR spectrum, for example at 1146 cm⁻¹ and 1066 cm⁻¹ respectively in a related molecule. esisresearch.org The CH₂ twisting and rocking modes can also be identified; for a similar structure, the twisting mode was seen at 1237 cm⁻¹ and the rocking mode at 960 cm⁻¹. esisresearch.org

Table 2: Selected FT-Raman Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | ~3087 | scirp.org |

| Asymmetric C-O-C Stretch | ~1146 | esisresearch.org |

| Symmetric C-O-C Stretch | ~1066 | esisresearch.org |

| CH₂ Twisting | ~1237 | esisresearch.org |

| CH₂ Rocking | ~960 | esisresearch.org |

Normal Coordinate Analysis and Vibrational Assignments

Normal coordinate analysis, often performed using Density Functional Theory (DFT) calculations, is crucial for the definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.net For a molecule of this size and C1 point group symmetry, there are numerous normal modes of vibration. irjet.net These calculations help to resolve ambiguities in spectral interpretation, especially in regions where multiple vibrational modes overlap. For instance, C-C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region. scirp.org DFT calculations can precisely assign these bands and also characterize the degree of mixing between different vibrational modes. scirp.org The out-of-plane bending vibrations of the substituent groups, such as the C-NO₂ group, are also assigned based on these computational results. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons. The protons on the nitro-substituted benzene ring are deshielded due to the electron-withdrawing nature of the nitro group and the oxygen atom. This results in their appearance in the downfield region of the spectrum, typically between 6.0 and 8.5 ppm. orgchemboulder.com The protons ortho to the nitro group are generally the most deshielded.

The protons of the ethoxy group (–OCH₂CH₂Br) appear in the upfield region. The methylene group attached to the oxygen atom (–OCH₂) is deshielded by the adjacent oxygen and is expected to resonate at a higher chemical shift than the methylene group attached to the bromine atom (–CH₂Br). The chemical shift for protons on a carbon adjacent to an ether oxygen is typically in the range of 3.3-4.0 ppm, while for a carbon adjacent to a bromine, it is around 2.5-4.0 ppm. orgchemboulder.com

Table 3: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in this compound

| Proton Environment | Typical Chemical Shift (ppm) | Reference |

| Aromatic (Ar-H) | 6.0 - 8.5 | orgchemboulder.com |

| Methylene (HC-OR) | 3.3 - 4.0 | orgchemboulder.com |

| Methylene (HC-Br) | 2.5 - 4.0 | orgchemboulder.com |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the benzene ring typically resonate in the 125-170 ppm range. oregonstate.edu The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at the downfield end of this range. Conversely, the carbon atom attached to the ether oxygen (C-O) is also deshielded, with a typical chemical shift in the range of 150-160 ppm. The presence of the bromine atom can have a 'heavy atom effect', causing the attached carbon to shift to a higher field (lower ppm value) than what would be expected based on electronegativity alone. stackexchange.com

The aliphatic carbons of the ethoxy group appear at higher field. The carbon atom bonded to the oxygen (–OCH₂) typically resonates in the 60-80 ppm range, while the carbon bonded to the bromine (–CH₂Br) is found in the 30-60 ppm range. oregonstate.educhemguide.co.uk

Table 4: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Environment | Typical Chemical Shift (ppm) | Reference |

| Aromatic (C-NO₂) | ~145-150 | rsc.org |

| Aromatic (C-O) | ~150-160 | chemguide.co.uk |

| Aromatic (C-H) | 125 - 150 | chemguide.co.uk |

| Aliphatic (C-O) | 60 - 80 | oregonstate.edu |

| Aliphatic (C-Br) | 30 - 60 | chemguide.co.uk |

Gauge-Independent Atomic Orbital (GIAO) Calculations of NMR Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the prediction of NMR chemical shifts. researchgate.netirjet.net This method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The GIAO method, often used in conjunction with Density Functional Theory (DFT), has proven to be highly effective in correlating the geometric structure of a molecule with its NMR spectrum. irjet.net

For aromatic compounds like nitrobenzene derivatives, computational studies using the GIAO method at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netirjet.net While specific GIAO computational studies for this compound are not prevalent in the literature, analysis of the closely related compound 1-bromo-4-nitrobenzene (B128438) provides a reliable model for the expected results. irjet.net The nitro group's strong electron-withdrawing nature significantly deshields the aromatic protons and carbons, while the ether and bromo functionalities on the side chain also influence the electronic environment.

Experimental ¹³C NMR data for this compound is available and can be compared with theoretical predictions derived from GIAO calculations on analogous structures. nih.gov

Table 1: Illustrative GIAO NMR Data for a Related Nitroaromatic Compound (1-bromo-4-nitrobenzene) This table demonstrates the typical accuracy of GIAO calculations by comparing theoretical and experimental data for a similar structure. irjet.net

| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (C-Br) | 123.8 | 124.5 | - | - |

| C2/C6 (ortho to Br) | 126.9 | 127.3 | 7.87 | 7.91 |

| C3/C5 (meta to Br) | 132.5 | 132.9 | 8.19 | 8.23 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For nitroaromatic compounds, the spectra are typically characterized by distinct absorption bands corresponding to n→π* and π→π* transitions. uni-muenchen.dersc.org The nitro group (NO₂) and the benzene ring are the primary chromophores. The spectrum of this compound is expected to show features common to p-substituted nitrobenzenes, which include a weak, longer-wavelength band from the n→π* transition of the nitro group and more intense, shorter-wavelength bands from π→π* transitions within the aromatic system. uni-muenchen.dersc.org

Theoretical UV-Vis Spectrum Prediction

Theoretical predictions of UV-Vis spectra are instrumental in assigning experimental absorption bands to specific electronic transitions. researchgate.net These calculations are most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov For related compounds like 1-bromo-4-nitrobenzene, TD-DFT calculations have successfully predicted the main absorption bands observed experimentally. irjet.net The calculations provide the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity. irjet.net A similar approach for this compound would yield insights into its electronic absorption properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's electronic properties and chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. wuxibiology.comnih.gov

In nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.netnih.gov This distribution facilitates a charge transfer from the ring to the nitro group upon electronic excitation. Computational studies on 1,2-dichloro-4-nitrobenzene show that such intramolecular charge transfers are characteristic of these molecules. nih.gov The HOMO-LUMO gap for these systems is a key determinant of their electronic behavior.

Table 2: Representative Frontier Orbital Energies for a Nitroaromatic System Data based on calculations for 1-bromo-4-nitrobenzene, serving as a model for this compound. irjet.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -3.85 |

Time-Dependent Density Functional Theory (TD-DFT) Approaches

TD-DFT is the primary computational method for studying the excited states of molecules and simulating their UV-Vis spectra. nih.govrsc.org This approach calculates the energies and properties of electronic excited states, allowing for a detailed interpretation of experimental spectra. researchgate.net By applying TD-DFT with appropriate functionals (e.g., B3LYP) and basis sets, one can determine the vertical transition energies, oscillator strengths, and the nature of the orbitals involved in each transition (e.g., n→π* or π→π*). researchgate.netirjet.net This level of detail is essential for understanding the photophysical properties of this compound. The accuracy of TD-DFT has made it an indispensable tool in modern computational chemistry for predicting the electronic spectra of diverse molecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. escholarship.orgnih.gov For this compound (C₈H₈BrNO₃), the molecular weight is approximately 246.06 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum is expected to show a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units and with nearly equal intensity (the M and M+2 peaks).

In positive-ion mode ESI-MS, the compound would likely be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative-ion mode, nitroaromatic compounds are known to form stable molecular radical anions [M]⁻• or undergo fragmentation. researchgate.net

Table 3: Expected Ions for this compound in ESI-MS

| Ion Species | Expected m/z (for ⁷⁹Br / ⁸¹Br) | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 246.98 / 248.98 | Positive |

| [M+Na]⁺ | 268.96 / 270.96 | Positive |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. researchgate.net

For this compound, with the molecular formula C₈H₈BrNO₃, the theoretical exact mass is calculated to be 244.96876 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds that might have the same nominal mass. The precision of HRMS is critical in structural elucidation and is a standard requirement in modern chemical research. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₃ | nih.gov |

| Theoretical Exact Mass | 244.96876 Da | nih.gov |

Electron Ionization (EI) Mass Spectral Data

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. uvic.ca This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺) and its subsequent fragmentation into various smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. uvic.caresearchgate.net

The EI mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, this peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation patterns observed in the NIST GC-MS data for this compound include major peaks at m/z values of 245, 109, and 107. nih.gov The peak at m/z 245 corresponds to the molecular ion [C₈H₈BrNO₃]⁺. The fragments at m/z 109 and 107 are characteristic of the bromoethyl group, representing the [BrCH₂CH₂]⁺ fragment, again showing the bromine isotopic pattern. The fragmentation provides clear evidence of the bromoethoxy substructure within the molecule.

Table 2: Key Electron Ionization (EI) Mass Spectral Data for this compound

| m/z Value | Interpretation | Reference |

|---|---|---|

| 245 | Molecular Ion [M]⁺ | nih.gov |

| 109/107 | Bromoethyl fragment [C₂H₄Br]⁺ | nih.gov |

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry, particularly methods based on quantum mechanics, offers a theoretical lens to examine molecular properties that can be difficult to measure experimentally. These calculations provide detailed information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. core.ac.ukdtic.mil By employing functionals such as B3LYP and basis sets like 6-31G(d) or 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable conformation. globalresearchonline.net

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be characterized by the planar benzene ring substituted with a nitro group and an ethoxy chain linked to a bromine atom. DFT calculations can confirm the planarity of the nitrobenzene core and determine the preferred orientation of the bromoethoxy side chain relative to the ring. This information is fundamental for understanding the molecule's steric and electronic properties. globalresearchonline.netresearchgate.net

Mulliken Charge Analysis

Mulliken charge analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from computational chemistry results. researchgate.net This analysis helps to understand the distribution of electron density and identify electrophilic and nucleophilic sites.

For this compound, a Mulliken charge analysis performed using DFT would reveal significant charge separation. The highly electronegative oxygen atoms of the nitro group would carry substantial negative charges. The nitrogen atom of the nitro group and the carbon atom of the ring attached to it would be positively charged, reflecting the strong electron-withdrawing nature of this group. The ether oxygen atom would also be negatively charged. This charge distribution is crucial for predicting how the molecule interacts with other reagents. globalresearchonline.netresearchgate.net

Table 3: Predicted Mulliken Charge Distribution for Key Atoms in this compound

| Atom/Group | Predicted Mulliken Charge | Significance |

|---|---|---|

| Oxygen atoms (Nitro group) | Highly Negative | Nucleophilic character, hydrogen bonding acceptor |

| Nitrogen atom (Nitro group) | Positive | Electrophilic character |

| Carbon (C-NO₂) | Positive | Electrophilic site |

| Ether Oxygen | Negative | Nucleophilic character |

| Bromine atom | Slightly Negative | Electronegative character |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. globalresearchonline.net It is a valuable tool for predicting and understanding chemical reactivity, particularly electrophilic and nucleophilic attacks. The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-poor).

The MEP map of this compound, generated from DFT calculations, would show the most negative potential (red/yellow) concentrated around the oxygen atoms of the nitro group. This highlights the region's high electron density and its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring, indicating their susceptibility to nucleophilic attack. The MEP map provides a clear, intuitive picture of the charge distribution and its implications for reactivity. globalresearchonline.net

Thermodynamic Property Calculations

Quantum chemical calculations, such as those performed using DFT, can be used to predict the thermodynamic properties of a molecule in the gas phase. globalresearchonline.net These properties include standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f).

These calculated thermodynamic parameters provide insights into the stability and reactivity of this compound. For instance, the enthalpy of formation indicates the energy released or absorbed during the molecule's formation from its constituent elements in their standard states, which is a measure of its intrinsic stability. The entropy value relates to the molecule's degrees of freedom, and the Gibbs free energy combines these factors to predict the spontaneity of reactions involving the compound. dtic.mil

Table 4: Computable Thermodynamic Properties for this compound

| Thermodynamic Property | Description | Significance |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | Heat change when one mole of the compound is formed from its elements. | Indicates the stability of the molecule. |

| Standard Entropy (S°) | Measure of the randomness or disorder of the molecule. | Relates to the molecule's degrees of freedom. |

| Gibbs Free Energy of Formation (ΔG°f) | The maximum reversible work that may be performed by a system. | Predicts the spontaneity of formation and reactions. |

Conformational Analysis and Stability

A detailed understanding of the three-dimensional structure and conformational preferences of this compound is crucial for elucidating its chemical reactivity and physical properties. The molecule's flexibility primarily arises from the rotation around several key single bonds within its structure. A comprehensive conformational analysis, typically performed using computational chemistry methods, would involve mapping the potential energy surface of the molecule as a function of the rotation around these bonds.

The primary rotations that define the conformation of this compound are:

τ1 (C-O-C-C): Rotation around the C(aryl)-O bond.

τ2 (O-C-C-Br): Rotation around the O-CH2 bond.

τ3 (C-C-N-O): Rotation of the nitro group relative to the benzene ring.

A systematic scan of these dihedral angles would reveal the low-energy conformers, transition states, and the energy barriers between them.

Expected Conformational Preferences

The stability of different conformers is determined by a balance of steric hindrance, electrostatic interactions, and hyperconjugation effects.

For the bromoethoxy chain , the rotation around the O-CH2-CH2-Br bonds (defined by τ2) is analogous to that in substituted ethanes. One would expect to find gauche and anti conformers. The anti conformer, where the bulky bromine atom and the phenoxy group are positioned at a 180° dihedral angle to each other, is generally expected to be the most stable due to minimized steric repulsion. The gauche conformers (dihedral angle of approximately ±60°) would likely be higher in energy.

The rotation around the aryl-oxygen bond (τ1) determines the orientation of the ethoxy group relative to the plane of the nitrobenzene ring. A planar arrangement, where the C-O-C-C chain lies in the same plane as the benzene ring, could be stabilized by conjugation between the oxygen lone pairs and the aromatic π-system. However, steric clashes between the ethoxy group and the ortho-hydrogens of the benzene ring can lead to non-planar (skewed) minimum energy structures.

The nitro group's orientation (τ3) relative to the benzene ring is also a critical factor. In nitrobenzene itself, the planar conformation is the most stable, allowing for maximum resonance stabilization between the nitro group and the aromatic ring. Significant deviation from planarity is energetically unfavorable.

A complete potential energy surface (PES) scan would be required to precisely quantify the energy differences between these conformers and the rotational barriers. Such a study would typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energy of the molecule at various fixed dihedral angles, allowing for the optimization of all other geometrical parameters.

The following tables outline the key dihedral angles and the expected conformers for this compound.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(aryl)-O-CH₂-CH₂ | Defines the orientation of the bromoethoxy group relative to the phenyl ring. |

| τ2 | O-CH₂-CH₂-Br | Defines the conformation of the ethyl chain (gauche/anti). |

| τ3 | C(ortho)-C(ipso)-N-O | Defines the orientation of the nitro group relative to the phenyl ring. |

Table 2: Predicted Conformers and Qualitative Stability

| Conformer Type | Dihedral Angle (τ2) | Expected Relative Energy | Primary Influencing Factors |

| Anti | ~180° | Lowest | Minimized steric repulsion between the bulky bromine atom and the phenoxy group. |

| Gauche | ~±60° | Higher | Increased steric strain compared to the anti conformer. |

Without specific research findings, the population of each conformer at equilibrium cannot be precisely calculated. However, it is anticipated that the anti conformer regarding the bromoethoxy chain would be the most populated due to its lower predicted energy.

Applications in Advanced Chemical and Biological Research

Building Block in Medicinal Chemistry

The structural attributes of 1-(2-Bromoethoxy)-4-nitrobenzene make it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications. The presence of the reactive bromine atom allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups, while the nitro group can be readily reduced to an amino group, providing a key handle for further molecular elaboration.

Precursor for Pharmacologically Active Compounds

This compound serves as a crucial starting material in the multi-step synthesis of various pharmacologically active compounds. Its utility lies in its ability to introduce a 4-aminophenoxyethoxy moiety into a target molecule following the reduction of the nitro group and subsequent etherification or amination reactions. This structural motif is found in a range of biologically active molecules. For instance, the synthesis of certain GPR119 receptor agonists, which are investigated for the treatment of type 2 diabetes and obesity, can utilize intermediates derived from this compound.

A key transformation involves the reduction of the nitro group to an amine, yielding 2-(4-aminophenoxy)ethanol, a versatile intermediate for further chemical modifications. The general synthetic route to this intermediate is outlined below:

| Reactant | Reagents and Conditions | Product |

| This compound | 1. Hydrolysis (e.g., with aqueous acid) 2. Reduction (e.g., SnCl2/HCl or H2/Pd-C) | 2-(4-Aminophenoxy)ethanol |

This intermediate can then be further functionalized to produce a variety of compounds with potential pharmacological activity.

Synthesis of EGFR Inhibitors and Related Analogues

The quest for effective cancer therapeutics has led to the development of numerous enzyme inhibitors, with Epidermal Growth Factor Receptor (EGFR) inhibitors being a prominent class. While direct synthesis of marketed EGFR inhibitors from this compound is not the primary route, its structural components are relevant to the synthesis of related analogues and research compounds. The 4-aminophenoxy moiety, derivable from this compound, is a key structural feature in many quinazoline-based EGFR inhibitors.

For example, the synthesis of certain quinazoline (B50416) derivatives, which form the core structure of many EGFR inhibitors, can involve intermediates that are structurally related to derivatives of this compound. The general approach involves the reaction of a substituted aniline (B41778) with a quinazoline core. Aniline derivatives bearing an ether linkage at the 4-position, which can be prepared from precursors like this compound, are utilized in the synthesis of these complex molecules.

Development of Novel Therapeutic Agents

The versatility of this compound as a building block extends to the development of novel therapeutic agents beyond EGFR inhibitors. The ability to introduce the 4-nitrophenoxyethoxy or, after reduction, the 4-aminophenoxyethoxy group allows for the exploration of new chemical space in drug discovery.

Researchers have utilized this compound to synthesize novel molecules with potential activities against various biological targets. For instance, derivatives of this compound have been used to create ligands for specific receptors or enzymes, enabling the study of their structure-activity relationships and the identification of new therapeutic leads. The reactivity of the bromo group allows for its displacement by various nucleophiles, such as amines, thiols, and alkoxides, leading to a diverse library of compounds for biological screening.

Antimicrobial Research Applications

While direct studies on the antimicrobial properties of this compound are not extensively reported, related nitroaromatic compounds have been investigated for their antimicrobial potential. The nitro group is a known pharmacophore in several antimicrobial drugs, where its reduction in hypoxic environments within microbial cells can lead to the formation of cytotoxic reactive nitrogen species.

Research in this area often focuses on the synthesis of derivatives where the this compound scaffold is modified to enhance antimicrobial activity and selectivity. For example, the bromoethoxy side chain can be functionalized with moieties known to interact with microbial targets. The general strategy involves synthesizing a series of analogues and evaluating their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

| Compound Type | General Structure | Potential Antimicrobial Target |

| Nitroaromatic Ethers | Ar-O-R-NO2 | Bacterial DNA and enzymes |

| Quaternary Ammonium (B1175870) Salts | [Ar-O-R-N(R')3]+ X- | Bacterial cell membranes |

Materials Science and Advanced Functional Materials

Beyond its applications in the life sciences, this compound also holds promise as a precursor in the field of materials science for the development of advanced functional materials.

Precursor for Polymer Synthesis with Enhanced Properties

The bifunctional nature of this compound, possessing a reactive bromo group and a modifiable nitro group, makes it a potential monomer or precursor for the synthesis of specialized polymers. The incorporation of the nitrobenzene (B124822) moiety into a polymer backbone can impart specific properties such as thermal stability, dielectric properties, and non-linear optical activity.

One potential route to polymer synthesis involves the polycondensation of a derivative of this compound. For example, after conversion of the bromo group to a hydroxyl or amino group, the resulting monomer can be reacted with a suitable co-monomer to form polyesters or polyamides. The nitro group can be retained in the final polymer to confer specific electronic properties or can be reduced to an amino group for further post-polymerization modification, allowing for the tuning of the polymer's properties.

For instance, a diol derivative of this compound could be synthesized and subsequently used in polycondensation reactions.

| Monomer Precursor | Reaction | Potential Polymer Class |

| Diol derivative of this compound | Polycondensation with a dicarboxylic acid | Polyester |

| Diamine derivative of this compound | Polycondensation with a diacyl chloride | Polyamide |

These polymers, containing the polar nitro group, could exhibit enhanced properties such as improved adhesion, higher glass transition temperatures, and specific optical characteristics, making them suitable for applications in coatings, films, and advanced electronic materials.

Role in the Development of New Materials

The utility of this compound and its derivatives is notable in the creation of advanced functional materials. A key area of application is in the synthesis of sophisticated chelators for controlling ion concentrations in biological systems. Researchers have designed and synthesized derivatives of 5-bromo-2-nitrobenzyl, a structurally related compound, to serve as a platform for a new generation of "caged" calcium compounds. acs.org These materials are engineered with two-photon absorption properties, which is a significant advancement for applications in living tissues. acs.org The process allows for the creation of a variety of Ca²⁺ chelators that are responsive to two-photon excitation, a feature that can be fine-tuned by incorporating different aryl groups through Suzuki–Miyaura coupling reactions. acs.org This demonstrates the role of the core nitrobenzene structure in building complex, photoactive materials for advanced applications. acs.org

Applications in Photosensitive Materials

The nitrobenzene moiety is a well-established component in the design of photosensitive and photolabile protecting groups, often referred to as "caged" compounds. researchgate.net These cages are used to release biologically active molecules upon irradiation with light. The 4-nitrobenzyl group, in particular, is a classic photoremovable protecting group used widely in biological studies. researchgate.net

Derivatives of this compound are integral to creating such photosensitive materials. For instance, the synthesis of caged calcium compounds relies on the photolabile nature of the nitrobenzyl unit. acs.org These compounds are designed to release calcium ions when triggered by light, specifically through near-IR two-photon excitation. acs.org This method offers advantages like deeper light penetration into living tissue and reduced light scattering, making it highly suitable for in-vivo studies. acs.org The fundamental principle involves the photochemical release of a substance, a process driven by the unique electronic properties of the nitro-substituted aromatic ring system. acs.orgresearchgate.net

Chemical Biology and Probes

The structural features of this compound make it a valuable precursor for tools used in chemical biology to probe and manipulate biological processes with high precision.

Caged compounds are powerful tools in biology that allow for the spatial and temporal control of the release of bioactive substances. The synthesis of these compounds often involves precursors like this compound derivatives. A notable example is the multi-step synthesis of a 5-bromo-2-nitrobenzyl-substituted EGTA derivative, which acts as a versatile platform for creating caged calcium compounds. acs.org The synthesis pathway involves several intermediate steps, starting from compounds like 3-Bromoacetophenone and proceeding through nitration and subsequent modifications to build a complex chelator structure. acs.org This resulting molecule can then be loaded with a substance, such as calcium, which remains inert until released by a light trigger. acs.org

Table 1: Synthesis of a Caged Compound Intermediate This table outlines a key reaction step in the synthesis of a caged compound precursor, based on a similar reaction pathway.

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| 4-Nitrophenol (B140041) (V-1) | 1,2-dibromoethane (B42909), K₂CO₃ | DMF | 80°C | This compound (VI-1) | 81% chemicalbook.com |

The application of this compound derivatives extends to the development of advanced biosensors and imaging agents. The caged calcium compounds synthesized from its derivatives are prime examples of this integration. acs.org They function as probes that can report on or alter cellular calcium concentrations upon photo-activation. acs.org The incorporation of a two-photon absorbing chromophore allows these molecules to be used for deep-tissue imaging and manipulation. acs.org When irradiated with near-IR light, the cage breaks, releasing calcium and allowing researchers to study its downstream effects in real-time within a living organism. acs.org This capability makes these compounds highly effective as imaging agents and sensors for dynamic biological events. acs.org

Catalysis and Reaction Development

While not exclusively a catalyst itself, this compound and its close relatives are important substrates in the field of organometallic catalysis, aiding in the development and understanding of new chemical reactions.

The true value of compounds like this compound in catalysis is often demonstrated through their participation as key reactants in coupling reactions. The structurally similar compound, 1-bromo-4-nitrobenzene (B128438), is a standard substrate used to evaluate the efficiency of new palladium catalysts in Heck coupling reactions. researchgate.net In these studies, palladium complexes are tested for their ability to catalyze the carbon-carbon bond formation between 1-bromo-4-nitrobenzene and an alkene like styrene. researchgate.net The performance of the catalyst is measured by the yield of the resulting product, which provides crucial information for reaction development and optimization. researchgate.net This role as a benchmark substrate is critical for advancing the field of organometallic catalysis, leading to the discovery of more efficient and robust catalytic systems for synthesizing complex molecules. ipcm.fr

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | nih.gov |

| Molecular Weight | 246.06 g/mol | nih.govfishersci.com |

| CAS Number | 13288-06-7 | nih.govsigmaaldrich.com |

| Physical Form | Crystals or Powder | fishersci.com |

| Color | Yellow | fishersci.com |

| Melting Point | 62°C to 65°C | fishersci.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-Bromoethyl 4-nitrophenyl Ether, 2-(4-nitrophenoxy)ethyl bromide | fishersci.com |

Role in Novel Reaction Methodologies

Recent research has highlighted the instrumental role of this compound and its derivatives in developing new synthetic strategies. A notable application is in the synthesis of a new generation of "caged" calcium compounds, which are molecules designed to release calcium ions upon light stimulation. These tools are invaluable for studying the intricate signaling pathways of calcium in biological systems.

A key strategy involves the use of a closely related derivative, a 5-bromo-2-nitrobenzyl-substituted ethylene (B1197577) glycol tetraacetic acid (EGTA) compound, as a versatile platform for creating these caged calcium molecules. acs.org This platform's effectiveness lies in its suitability for Suzuki-Miyaura coupling reactions. acs.org The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide. researchgate.netlibretexts.org

In this context, the bromo-substituted nitrobenzene core of the EGTA derivative acts as the organohalide. It can be coupled with various arylboronic acids to introduce different aryl groups. acs.org This modular approach is significant because the choice of the attached aryl group allows for the fine-tuning of the caged compound's properties, specifically its two-photon absorption (TPA) maximum and reactivity. acs.org Two-photon absorption is a quantum mechanical process where a molecule absorbs two photons simultaneously, which is particularly useful for applications like in vivo imaging and photolysis due to deeper tissue penetration and reduced light scattering. nih.gov

The nitro group (-NO2) on the benzene (B151609) ring is a critical component in this methodology. Nitroarenes have emerged as viable electrophilic partners in Suzuki-Miyaura coupling reactions, a significant advancement as it expands the range of accessible starting materials beyond traditional aryl halides. organic-chemistry.orgmdpi.com The cleavage of the aryl-nitro bond, facilitated by a palladium catalyst, is a key step in this novel coupling strategy. organic-chemistry.org The development of catalysts and conditions that effectively facilitate the coupling of nitroarenes has opened new avenues for synthesizing complex biaryl structures. organic-chemistry.orgmdpi.com

For instance, researchers have successfully synthesized Ca2+ chelators with high two-photon absorption properties by coupling the bromo-nitrobenzene platform with boronic acids containing chromophores like benzofuran (B130515) or biphenyl (B1667301) units. acs.org This demonstrates the practical application of this methodology in creating sophisticated molecular tools for biological research.

Toxicological and Environmental Considerations in Research Excluding Dosage/administration

Hazard Identification and Classification for Research Handling

"1-(2-Bromoethoxy)-4-nitrobenzene" is classified as a hazardous substance, and its handling requires strict adherence to safety protocols. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its potential hazards.

Based on available data, the compound is identified as causing skin and serious eye irritation. nih.govfishersci.at It may also cause respiratory irritation. nih.govfishersci.at Furthermore, it is considered harmful if swallowed. fishersci.at

The GHS classification for "this compound" is summarized in the table below:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Data from multiple sources. nih.govfishersci.at |

The corresponding GHS pictograms for these hazards are:

Safe Handling and Storage Practices in Laboratory Settings

Given the identified hazards, stringent safety measures are essential when handling "this compound" in a laboratory environment to minimize exposure risk to researchers.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. fishersci.at

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact. fishersci.at

Body Protection: A laboratory coat or other protective clothing should be worn. fishersci.at

Respiratory Protection: If working with the solid in a way that generates dust or if handling it outside of a fume hood, a NIOSH-approved respirator for dusts and organic vapors should be used. fishersci.at

Engineering Controls:

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. researchgate.net

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage:

Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition. researchgate.netepa.gov

Keep the container tightly closed to prevent contamination and moisture ingress. researchgate.netepa.gov

The compound is light-sensitive and should be stored accordingly. researchgate.net

It is reactive with strong oxidizing agents and should be stored separately from such materials. researchgate.net

Environmental Impact of Research-Related Waste

General Environmental Concerns for Nitroaromatic Compounds:

Toxicity: Many nitroaromatic compounds are toxic to aquatic life and other organisms. nih.gov

Persistence: The nitro group and the stability of the benzene (B151609) ring can make these compounds resistant to natural degradation processes, leading to their accumulation in soil and groundwater. nih.gov

Mutagenicity: Some nitroaromatic compounds have been shown to be mutagenic. nih.gov

Disposal of Research-Related Waste: As a halogenated organic compound, waste containing "this compound" requires special disposal procedures. It should not be disposed of down the drain or in regular solid waste.

Waste Segregation: Waste containing this compound must be segregated and collected in a designated, properly labeled hazardous waste container for halogenated organic compounds. tennessee.eduub.edu This is because the disposal of halogenated waste is often more complex and costly than non-halogenated waste due to the need for special treatment to remove the halogens. tennessee.edu

Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility. epa.gov

Institutional Guidelines: Researchers must adhere to the specific hazardous waste management guidelines of their institution or local regulatory bodies for the collection, storage, and disposal of chemical waste. uthsc.edu

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways